2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-7-9-14(10-8-13)23-21(26)17-15-5-2-3-11-24(15)19(18(17)22)20(25)16-6-4-12-27-16/h2-12H,22H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOFFPWBOTMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indolizine core with a thiophene carbonyl group and a 4-methylphenyl substituent. This unique structural arrangement is believed to enhance its bioactivity. The amide functional group contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
The specific activities of this compound have not been exhaustively documented; however, the following sections summarize findings from related compounds and preliminary studies.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have shown inhibition of enzymes involved in cancer progression and inflammation.
- Receptor interaction : The structural features suggest potential binding to various biological receptors, influencing cellular signaling pathways.
Anticancer Activity
A study on structurally related indolizine derivatives demonstrated significant anticancer activity against various human tumor cell lines. For example, compounds with similar thiophene substitutions showed IC50 values indicating potent inhibition of cancer cell proliferation.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Indolizine A | 12 | Breast |
| Indolizine B | 8 | Lung |
Antimicrobial Activity
Research involving indolizine derivatives has also highlighted their antimicrobial properties. A related compound exhibited over 90% inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the indolizine core or the aryl/heteroaryl groups attached. Below is a systematic comparison based on available
Substituent Variations on the Aryl Carboxamide Group
- 2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS: 898436-84-5) Key Difference: Replacement of the 4-methylphenyl group with a 4-ethylphenyl. Molecular weight: 389.47 g/mol .
- 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS: 903315-26-4) Key Differences: (1) 2-Chlorophenyl instead of 4-methylphenyl; (2) 4-methoxybenzoyl at position 3 instead of thiophene-2-carbonyl. Impact: The electron-withdrawing chlorine and electron-donating methoxy groups alter electronic distribution, affecting binding to aromatic interaction sites (e.g., kinase ATP pockets). Molecular weight: 419.865 g/mol .
Substituent Variations at Position 3 (R3 Group)
- 2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS: 904266-83-7) Key Difference: Replacement of thiophene-2-carbonyl with 3-nitrobenzoyl. Molecular weight: 428.44 g/mol .
- 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3 in ) Key Difference: Thiophene ring with acetyl and amino substituents instead of indolizine core. Impact: Simplified heterocyclic structure may reduce target selectivity but improve synthetic accessibility .
Q & A
Q. What are the established synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions .
- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and thiophene-2-carbonyl attachment via electrophilic acylation .
- Purification : Recrystallization or chromatography to achieve >95% purity .
| Step | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Pd/Cu catalysts, inert atmosphere | Indolizine core cyclization | |
| 2 | EDCI, thiophene-2-carbonyl chloride | Functional group introduction | |
| 3 | Silica gel chromatography | Purification |
Q. Which analytical methods are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR Spectroscopy : Confirms molecular structure and substituent positions (e.g., H and C NMR) .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous indolizine derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What biological activities have been explored for this compound?
Preliminary studies on structurally similar indolizines suggest:
- Anticancer Activity : Screening via cytotoxicity assays (e.g., MTT against HeLa cells) .
- Antimicrobial Potential : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Targets like kinases or proteases using fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
Key factors include:
- Catalyst Selection : Palladium(0) vs. copper(I) for regioselectivity control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products .
- Temperature : Lower temps (~253 K) reduce decomposition, as seen in analogous Baeyer-Villiger oxidations .
- Monitoring : TLC or HPLC for real-time tracking of intermediates .
Q. How should researchers resolve contradictions in reported biological data?
Example: Discrepancies in IC values across studies may arise from:
- Purity Variability : Validate compound purity via HPLC before assays .
- Assay Conditions : Standardize cell lines, incubation times, and controls .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blotting for kinase inhibition) .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the amino moiety .
- Co-Solvents : Use DMSO-PBS mixtures (<1% DMSO) to maintain bioactivity .
- Nanoparticle Encapsulation : Liposomal formulations improve bioavailability, as tested with related thiophene derivatives .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study?
- Scaffold Modifications : Synthesize analogs with variations in the thiophene or indolizine moieties .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity .
- Crystallographic Data : Compare active/inactive analogs via X-ray to identify critical binding motifs .
Q. What are best practices for scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat management .
- Catalyst Recycling : Immobilized palladium catalysts reduce costs .
- In-Line Purification : Integrate scavenger columns to remove by-products during synthesis .
Data Contradiction Analysis
- Case Study : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strain susceptibility or compound batch stability. Replicate studies using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
